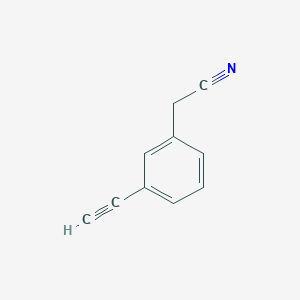
2-(3-Ethynylphenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Ethynylphenyl)acetonitrile is an organic compound with the molecular formula C10H7N It is a derivative of acetonitrile, where the acetonitrile group is substituted with a 3-ethynylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethynylphenyl)acetonitrile typically involves the reaction of 3-ethynylbenzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of acetonitrile as a solvent and a base such as sodium hydride to facilitate the reaction. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters are crucial in industrial production to ensure efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Ethynylphenyl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenylacetonitriles.
Applications De Recherche Scientifique
2-(3-Ethynylphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and nanomaterials
Mécanisme D'action
The mechanism of action of 2-(3-Ethynylphenyl)acetonitrile involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biological pathways and the exertion of therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Ethynylbenzeneacetonitrile
- 3-Cyanomethylphenylacetylene
- 4-Ethynylbiphenyl
Uniqueness
2-(3-Ethynylphenyl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C10H7N |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
2-(3-ethynylphenyl)acetonitrile |
InChI |
InChI=1S/C10H7N/c1-2-9-4-3-5-10(8-9)6-7-11/h1,3-5,8H,6H2 |
Clé InChI |
BAZIPGLQLREYAJ-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=CC(=C1)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















